alpha-(Phenethylimino)-O-cresol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(Phenethylimino)-O-cresol is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a phenethylimino group attached to an O-cresol moiety. Phenethylamines are a broad and diverse class of compounds that include neurotransmitters, hormones, stimulants, hallucinogens, and antidepressants . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Phenethylimino)-O-cresol typically involves the reaction of O-cresol with phenethylamine under specific conditions. One common method is the reductive amination of O-cresol with phenethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Alpha-(Phenethylimino)-O-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
Alpha-(Phenethylimino)-O-cresol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including neurotransmitter activity.
Medicine: Investigated for its potential therapeutic properties, including antidepressant and stimulant effects.
Industry: Utilized in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of alpha-(Phenethylimino)-O-cresol involves its interaction with specific molecular targets and pathways. It is known to interact with trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. This interaction regulates monoamine neurotransmission, affecting the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A natural monoamine alkaloid and trace amine that acts as a central nervous system stimulant.
Amphetamine: A potent central nervous system stimulant used in the treatment of attention deficit hyperactivity disorder and narcolepsy.
Methamphetamine: A powerful, highly addictive stimulant that affects the central nervous system.
Uniqueness
Alpha-(Phenethylimino)-O-cresol is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike other phenethylamines, it has an imino group attached to an O-cresol moiety, which influences its reactivity and interaction with biological targets .
Properties
CAS No. |
49792-36-1 |
---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
2-(2-phenylethyliminomethyl)phenol |
InChI |
InChI=1S/C15H15NO/c17-15-9-5-4-8-14(15)12-16-11-10-13-6-2-1-3-7-13/h1-9,12,17H,10-11H2 |
InChI Key |
HORAMVMANLMBSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN=CC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.